特布他林杂质 D HBr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

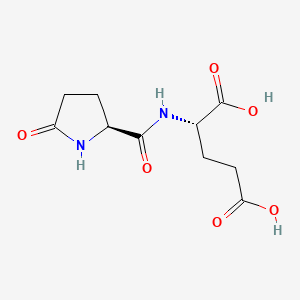

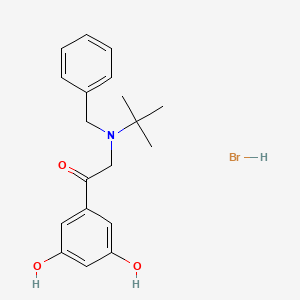

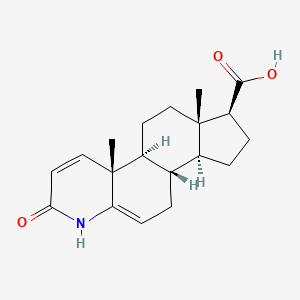

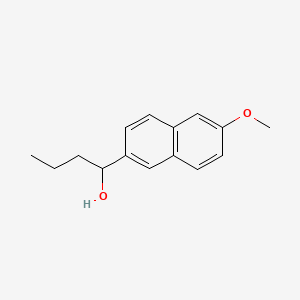

Terbutaline Impurity D HBr is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . Its molecular formula is C19H23NO3. HBr and it has a molecular weight of 394.30 .

Chemical Reactions Analysis

In a study of Terbutaline Sulfate, various method parameters including the components of the mobile phase, their proportions, buffer concentration, flow rate, and column were optimized to achieve an acceptable separation among the drug and its impurities .科学研究应用

杂质的鉴定和表征:

- Patil 等人(2021 年)的一项研究使用准确质量四极杆飞行时间 (Q-TOF) LC/MS/MS 和 NMR 等先进技术,鉴定和表征了特布他林硫酸盐中的一种新的工艺相关杂质。该杂质被鉴定为 N-叔丁基-N-[2-(3, 5-二羟基苯基)-2-羟基乙基] 乙酰胺(杂质-1a) (Patil 等,2021)。

表征和尿液排泄监测:

- Orlovius 等人(2009 年)合成了特布他林的单磺酸缀合物 II 期代谢物,并对其进行了表征,利用核磁共振光谱和高分辨率 Orbitrap 质谱等技术,深入了解了其化学结构和给药后在尿液中的排泄模式 (Orlovius 等,2009)。

对映体纯度测定:

- De Boer 和 Ensing (1998 年) 开发了一种方法,使用环糊精作为毛细管电泳中聚乙二醇凝胶中的手性选择剂,来测定特布他林治疗药理活性 (-) 对映体的对映体纯度 (De Boer & Ensing, 1998)。

稳定性指示 LC 方法开发:

- Rao 等人(2014 年)开发了一种液相色谱法,用于测定特布他林硫酸盐中的潜在杂质,证明了该方法能够检测低水平的工艺杂质 (Rao 等,2014)。

同时测定多个组分:

- Porel 等人(2011 年)开发了一种稳定性指示 HPLC 方法,用于同时测定特布他林硫酸盐和其他组分在潜在杂质存在下的含量,展示了该方法在商业止咳糖浆中的功效 (Porel 等,2011)。

作用机制

Target of Action

The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .

Mode of Action

Terbutaline Impurity D HBr acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .

Pharmacokinetics

Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of Terbutaline Impurity D HBr.

Result of Action

The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .

未来方向

The identification and characterization of impurities in pharmaceuticals like Terbutaline Sulfate is an area of ongoing research. This is due to the importance of impurity profiling for characterizing the quality of bulk drug materials and the increasing regulatory concerns on quality control checks of pharmaceuticals .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Terbutaline Impurity D HBr involves the conversion of 4-(tert-butyl)phenol to 4-(tert-butyl)-2-nitrophenol, which is then reduced to 4-(tert-butyl)-2-aminophenol. This intermediate is then acylated with 3,5-dibromo-4-hydroxybenzaldehyde to yield Terbutaline Impurity D, which is subsequently reacted with hydrobromic acid to form Terbutaline Impurity D HBr.", "Starting Materials": [ "4-(tert-butyl)phenol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Iron powder", "3,5-dibromo-4-hydroxybenzaldehyde", "Thionyl chloride", "Sodium borohydride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Nitration of 4-(tert-butyl)phenol with nitric acid and sulfuric acid to yield 4-(tert-butyl)-2-nitrophenol", "Step 2: Reduction of 4-(tert-butyl)-2-nitrophenol with sodium borohydride to yield 4-(tert-butyl)-2-aminophenol", "Step 3: Acylation of 4-(tert-butyl)-2-aminophenol with 3,5-dibromo-4-hydroxybenzaldehyde using thionyl chloride as a catalyst to yield Terbutaline Impurity D", "Step 4: Reaction of Terbutaline Impurity D with hydrobromic acid to form Terbutaline Impurity D HBr" ] } | |

| 94109-61-2 | |

分子式 |

C19H23NO3 |

分子量 |

313.4 g/mol |

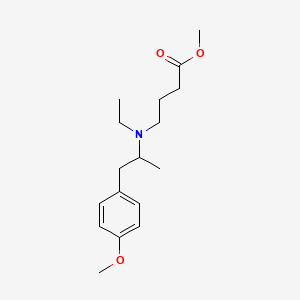

IUPAC 名称 |

2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3 |

InChI 键 |

KJZOTGCJVSCWKL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |

规范 SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

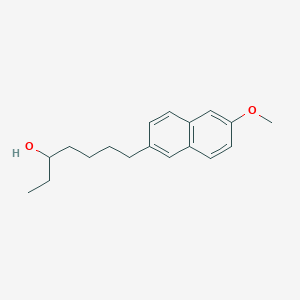

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)